molecular formula C18H15Cl2NO2 B288016 2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B288016
M. Wt: 348.2 g/mol
InChI Key: ILJUUQOXEQAQMW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, commonly known as DCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DCA is a small molecule that exhibits a unique mechanism of action, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of DCA involves the inhibition of the mitochondrial enzyme pyruvate dehydrogenase kinase, leading to increased pyruvate dehydrogenase complex activity. This results in increased glucose oxidation and ATP production, leading to decreased tumor growth, improved glucose metabolism, and improved mitochondrial function.
Biochemical and Physiological Effects:
DCA has been shown to have various biochemical and physiological effects, including increased apoptosis, decreased tumor growth, improved glucose metabolism, improved mitochondrial function, decreased oxidative stress, and neuroprotection.

Advantages and Limitations for Lab Experiments

The advantages of using DCA in lab experiments include its unique mechanism of action, its ability to selectively target cancer cells, its potential therapeutic applications in various diseases, and its relatively low toxicity. The limitations of using DCA in lab experiments include its limited solubility in water, its potential off-target effects, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on DCA, including:
1. Further studies on the mechanism of action of DCA and its potential therapeutic applications in various diseases.
2. Development of new synthetic methods for DCA and its analogs with improved solubility and selectivity.
3. Investigation of the potential off-target effects of DCA and its analogs.
4. Development of new delivery methods for DCA and its analogs to improve their bioavailability and efficacy.
5. Clinical trials to evaluate the safety and efficacy of DCA and its analogs in various diseases.
Conclusion:
In conclusion, DCA is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its unique mechanism of action and relatively low toxicity make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of DCA involves the reaction of 2,4,6-cycloheptatrien-1-one with 2,3-dichlorobenzaldehyde and ethylamine. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

DCA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. In cancer research, DCA has been shown to selectively target cancer cells by inhibiting the activity of the mitochondrial enzyme pyruvate dehydrogenase kinase, leading to increased apoptosis and decreased tumor growth. In diabetes research, DCA has been shown to improve glucose metabolism by activating the pyruvate dehydrogenase complex, leading to increased insulin sensitivity. In neurological disorders, DCA has been shown to improve mitochondrial function, leading to decreased oxidative stress and neuroprotection.

properties

Product Name

2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H15Cl2NO2

Molecular Weight

348.2 g/mol

IUPAC Name

2-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15Cl2NO2/c1-2-21-15-9-4-3-7-13(18(15)23)16(22)11-10-12-6-5-8-14(19)17(12)20/h3-11H,2H2,1H3,(H,21,23)/b11-10+

InChI Key

ILJUUQOXEQAQMW-ZHACJKMWSA-N

Isomeric SMILES

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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